molecular formula C3H6O4S B1199930 Acetyl-methanesulfonic acid

Acetyl-methanesulfonic acid

Cat. No. B1199930
M. Wt: 138.14 g/mol
InChI Key: ZYKVCFGIFGTEPR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-oxopropane-1-sulfonic acid is an organosulfonic acid.

Scientific Research Applications

Catalytic Applications

Acetyl-methanesulfonic acid , a derivative of methanesulfonic acid (MSA), is instrumental in various catalytic processes. For instance, cobalt methanesulfonate, combined with acetic acid, facilitates the chemoselective diacetylation of aldehydes with acetic anhydride at room temperature. This process is solvent-free, and the catalyst can be easily recovered and reused multiple times, ensuring a mild and efficient reaction with good to high yields (Wang et al., 2008). Moreover, methanesulfonic acid demonstrates remarkable catalytic prowess in the reductive ring-opening of O-benzylidene acetals, acting as an efficient substitute for ethereal HCl (Zinin et al., 2007). Additionally, methanetrisulfonic acid, a closely related compound, serves as a highly effective catalyst in numerous reactions, such as Wagner-Meerwein rearrangements, Friedel-Crafts alkylations, ring closures, and acylation reactions, leading to highly selective transformations and yields exceeding 95% (Bonrath et al., 2009).

Analytical Chemistry Applications

MSA is frequently employed in analytical chemistry due to its unique properties. It has been utilized for the determination of potentially genotoxic impurities, such as methyl methanesulfonate and ethyl methanesulfonate, in pharmaceuticals through high-performance liquid chromatography with ultraviolet detection (Zhou et al., 2017). Furthermore, it aids in the hydrolysis of proteins for improved HPLC-ICP-MS determination of seleno-methionine in yeast and nuts, offering a more efficient liberation of Se-methionine compared to enzymatic hydrolysis (Wrobel et al., 2003).

Industrial Applications

In industrial applications, MSA is known for its stability and less corrosive nature. The corrosion behavior of stainless steels in MSA solutions has been extensively studied, revealing that higher purity acid minimizes corrosive attacks, an essential factor for storage and transportation vessels (Finšgar & Milošev, 2010). Moreover, MSA has shown potential in the conversion of glucose and xylose mixtures to levulinic acid and furfural, indicating its utility in biomass processing and alternative energy sources (Rackemann et al., 2014).

properties

Product Name

Acetyl-methanesulfonic acid

Molecular Formula

C3H6O4S

Molecular Weight

138.14 g/mol

IUPAC Name

2-oxopropane-1-sulfonic acid

InChI

InChI=1S/C3H6O4S/c1-3(4)2-8(5,6)7/h2H2,1H3,(H,5,6,7)

InChI Key

ZYKVCFGIFGTEPR-UHFFFAOYSA-N

SMILES

CC(=O)CS(=O)(=O)O

Canonical SMILES

CC(=O)CS(=O)(=O)O

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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